molecular formula C26H29NO5 B2703277 4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxane-4-carboxylic acid CAS No. 2230802-91-0

4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxane-4-carboxylic acid

Cat. No.: B2703277
CAS No.: 2230802-91-0
M. Wt: 435.52
InChI Key: QKLQANFRSQWMIH-UHFFFAOYSA-N
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Description

4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxane-4-carboxylic acid is a useful research compound. Its molecular formula is C26H29NO5 and its molecular weight is 435.52. The purity is usually 95%.
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Scientific Research Applications

Oxyfunctionalization of Ketones

4-Methoxy-2,2,6,6-tetramethyl-1-oxopiperidinium chloride, derived from the corresponding 1-piperidinyloxyl radical and chlorine gas, utilized as an oxyfunctionalizing reagent for various enolizable ketones, demonstrates the chemical's role in facilitating regioselective α- or γ-oxygenated carbonyl compounds. This process occurs at ambient temperature, yielding moderate to good outcomes. Notably, the stereoselective oxyfunctionalization of (+)-carvone and (−)-carvone has been achieved, leading to specific cis-products (Ren, Liu, & Guo, 1996).

Synthesis and Photoluminescence of Coordination Polymers

The synthesis of 2D coordination polymers, incorporating the drug ligand Enoxacin, highlights another application. These polymers exhibit strong blue fluorescence upon UV light irradiation at room temperature, illustrating the compound's utility in the development of materials with specific photoluminescence properties (Yu et al., 2006).

Protection of Hydroxy-Groups in Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group has been used to protect hydroxy-groups in synthesis, showcasing the compound's importance in chemical synthesis, particularly in peptide synthesis where selective deprotection is required. This method allows for the removal of the Fmoc group under mild conditions, preserving the integrity of other sensitive functional groups in the molecule (Gioeli & Chattopadhyaya, 1982).

Catalysis and Chemical Transformations

In the realm of catalysis, 2-iodoxybenzenesulfonic acid has demonstrated exceptional activity as a catalyst for the selective oxidation of alcohols to aldehydes, ketones, carboxylic acids, and enones with Oxone. This application underscores the potential of compounds related to 4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxane-4-carboxylic acid in facilitating efficient and selective chemical transformations (Uyanik, Akakura, & Ishihara, 2009).

Properties

IUPAC Name

4-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]oxane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO5/c28-24(29)26(11-15-31-16-12-26)18-9-13-27(14-10-18)25(30)32-17-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-8,18,23H,9-17H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLQANFRSQWMIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2(CCOCC2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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